molecular formula C18H14BrClN2O3 B13826061 N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide

N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B13826061
M. Wt: 421.7 g/mol
InChI Key: GRPOQSDNUAQFJC-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of bromofuran, chlorophenoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the bromofuran and chlorophenoxy intermediates. These intermediates are then coupled with pyridin-2-yl acetamide under specific reaction conditions. Common reagents used in these reactions include bromine, chlorophenol, and pyridine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the bromofuran moiety can yield furanones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide is unique due to its combination of bromofuran, chlorophenoxy, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14BrClN2O3

Molecular Weight

421.7 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C18H14BrClN2O3/c19-16-9-8-15(25-16)11-22(17-3-1-2-10-21-17)18(23)12-24-14-6-4-13(20)5-7-14/h1-10H,11-12H2

InChI Key

GRPOQSDNUAQFJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=C(O2)Br)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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